molecular formula C28H21Cl2N3O5S B11561799 4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11561799
M. Wt: 582.5 g/mol
InChI Key: BVJATMRFZZBDQN-FDAWAROLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps:

    Formation of the Benzenesulfonamide Derivative: This step involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(3,4-dichlorophenyl)benzenesulfonamide.

    Acetylation: The benzenesulfonamide derivative is then acetylated using acetic anhydride to form N-(3,4-dichlorophenyl)benzenesulfonamidoacetamide.

    Formation of the Imino Derivative: The acetylated product is reacted with formaldehyde and an amine to form the imino derivative.

    Esterification: Finally, the imino derivative is esterified with benzoic acid in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonamide moiety.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may also serve as a model compound for studying ester hydrolysis and other biochemical reactions.

Medicine

In medicine, derivatives of this compound could potentially be developed as pharmaceuticals, particularly for their antimicrobial properties due to the presence of the sulfonamide group.

Industry

In industry, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ester functionality makes it useful in the synthesis of various materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar ester functionality but lacking the sulfonamide and imino groups.

    N-(3,4-Dichlorophenyl)benzenesulfonamide: Shares the sulfonamide moiety but lacks the ester and imino functionalities.

    Acetylsalicylic acid (Aspirin): Contains an ester group and is used in medicine, but has different functional groups and applications.

Uniqueness

4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is unique due to its combination of ester, sulfonamide, and imino functionalities

Properties

Molecular Formula

C28H21Cl2N3O5S

Molecular Weight

582.5 g/mol

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C28H21Cl2N3O5S/c29-25-16-13-22(17-26(25)30)33(39(36,37)24-9-5-2-6-10-24)19-27(34)32-31-18-20-11-14-23(15-12-20)38-28(35)21-7-3-1-4-8-21/h1-18H,19H2,(H,32,34)/b31-18+

InChI Key

BVJATMRFZZBDQN-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.